3-Hydroxy-2-pyrrolidinone

Description

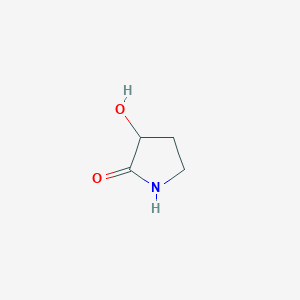

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-68-4, 15116-68-4 | |

| Record name | 3-Hydroxy-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-PYRROLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Versatile Chiral Building Block: A Technical History of 3-Hydroxy-2-pyrrolidinone Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-pyrrolidinone, a chiral γ-lactam, has emerged as a valuable and versatile building block in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[1] Its rigid, five-membered ring structure, combined with the presence of a hydroxyl group, provides a key scaffold for introducing stereochemical complexity and functionality. This technical guide delves into the history of its discovery and traces the evolution of its synthetic methodologies, from early classical approaches to modern chemoenzymatic and biocatalytic strategies. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of quantitative data to serve as a practical resource for researchers in the field.

Discovery and Early Synthetic Efforts

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial preparation was likely part of broader studies on lactam chemistry without immediate recognition of its significance as a chiral synthon. However, its importance grew with the increasing demand for enantiomerically pure compounds in drug discovery. Early synthetic strategies often relied on the cyclization of precursors derived from natural chiral pools, such as amino acids.

One of the foundational approaches involves the use of glutamic acid. This method leverages the inherent chirality of the starting material to produce the desired enantiomer of this compound. The general pathway involves the conversion of glutamic acid to pyroglutamic acid through dehydration, followed by a series of reduction and functional group manipulations to yield the target molecule.[2][3] Similarly, malic acid has been employed as a chiral starting material, undergoing transformations to introduce the nitrogen atom and facilitate intramolecular cyclization.[4]

These early methods, while effective in establishing the synthesis of this key intermediate, often involved multiple steps, harsh reaction conditions, and the use of expensive or hazardous reagents, prompting the development of more efficient and scalable synthetic routes.

Key Synthetic Strategies

The synthesis of this compound has evolved significantly, with numerous strategies developed to improve yield, enantioselectivity, and overall efficiency. The following sections detail the most prominent and impactful of these methodologies.

Synthesis from Malic Acid

A stereoconservative approach starting from (S)-malic acid has been a cornerstone for the synthesis of (S)-3-hydroxy-2-pyrrolidinone.[4] This method capitalizes on the readily available and inexpensive chiral pool of malic acid.

A general representation of this synthetic pathway is as follows:

Caption: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-Malic Acid.

Synthesis from Glutamic Acid

Glutamic acid serves as another important chiral precursor for the synthesis of this compound.[5] The synthesis typically proceeds through the formation of pyroglutamic acid.

The workflow for this synthesis can be visualized as:

Caption: General pathway for the synthesis from Glutamic Acid.

Chemoenzymatic and Biocatalytic Synthesis

The quest for greener and more selective synthetic methods has led to the development of chemoenzymatic and biocatalytic approaches.[6][7] These methods often employ enzymes, such as lipases or dehydrogenases, to achieve high enantioselectivity in key steps. For instance, enzymatic resolution of racemic intermediates or the stereoselective reduction of a ketone precursor can yield the desired enantiomer of this compound with high optical purity.

A representative chemoenzymatic workflow is outlined below:

Caption: Chemoenzymatic synthesis via kinetic resolution.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives from various synthetic routes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [8][9] |

| Molecular Weight | 101.10 g/mol | [8][9] |

| Melting Point | 102-107 °C | [9] |

| Storage Temperature | 2-8 °C | [9] |

| CAS Number | 15166-68-4 | [8][9] |

Table 2: Synthesis Yields of this compound and Derivatives

| Starting Material | Product | Yield (%) | Reference |

| (S)-(-)-4-Amino-2-hydroxybutyric acid | (S)-3-hydroxy-2-pyrrolidinone | 89 | [10] |

| 3-acetoxy-1-ethyl-2-pyrrolidinone | 3-Hydroxy-1-ethyl-2-pyrrolidinone | 90 | [6] |

| 3-acetoxy-1-benzyl-2-pyrrolidinone | 3-Hydroxy-1-benzyl-2-pyrrolidinone | 85 | [6] |

| 3-acetoxy-1-methyl-2-pyrrolidinone | 3-Hydroxy-1-methyl-2-pyrrolidinone | 60 | [6] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for key synthetic transformations.

Synthesis of (S)-3-hydroxy-2-pyrrolidinone from (S)-(-)-4-Amino-2-hydroxybutyric acid[11][12]

To a stirring solution of (S)-(-)-4-Amino-2-hydroxybutyric acid (15 g) in methanol (95 mL) under dry conditions, concentrated sulfuric acid (14.8 g, 8 mL) was added dropwise over 5 minutes.[11] The reaction mixture was then refluxed for 4 hours. After cooling to room temperature, the mixture was diluted.[11] Subsequently, water (11.91 g) and potassium carbonate were added, and the mixture was agitated at room temperature for 12 hours to yield (S)-3-hydroxy-2-pyrrolidinone.[10] The formation of the product was confirmed by NMR. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Methanol was added to the residue to precipitate inorganic substances, which were removed by filtration. The filtrate was again concentrated under reduced pressure to obtain (S)-3-hydroxy-2-pyrrolidinone with a yield of 89%.[10]

General Procedure for the Synthesis of N-substituted 3-hydroxy-2-pyrrolidinones from their 3-acetoxy precursors[7]

The respective 3-acetoxy-N-substituted-2-pyrrolidinone (e.g., 3-acetoxy-1-ethyl-2-pyrrolidinone, 1.0 g, 6 mmol) is treated with potassium carbonate (0.140 g, 0.90 mmol).[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by standard procedures, typically involving filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product can then be purified by chromatography to afford the desired 3-hydroxy-N-substituted-2-pyrrolidinone.[6]

Conclusion

This compound has a rich synthetic history, evolving from classical methods utilizing chiral pool starting materials to highly efficient and selective chemoenzymatic and biocatalytic routes. Its continued importance as a chiral building block in medicinal chemistry and organic synthesis is undisputed. This guide provides a comprehensive overview of its discovery, key synthetic methodologies, and practical experimental details to aid researchers in their synthetic endeavors involving this versatile molecule. The ongoing development of novel synthetic strategies will undoubtedly expand the applications of this compound and its derivatives in the creation of complex and biologically important molecules.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. shokubai.org [shokubai.org]

- 4. researchgate.net [researchgate.net]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 15116-68-4 [sigmaaldrich.com]

- 10. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 11. ambeed.com [ambeed.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy-2-pyrrolidinone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 3-Hydroxy-2-pyrrolidinone and its derivatives. While this compound primarily serves as a versatile synthetic intermediate in the development of pharmaceuticals, particularly nootropic and neuroprotective agents, its core structure is integral to the biological activities of its more complex derivatives.[1] This document will delve into the key mechanisms of action attributed to these derivatives, including antioxidant effects, enzyme inhibition, and neuropharmacological activities.

Antioxidant and Radical Scavenging Activity

Derivatives of this compound, specifically polysubstituted 3-hydroxy-3-pyrroline-2-ones, have demonstrated significant potential as antioxidant agents.[2] The primary mechanism in this context is the scavenging of reactive oxygen species (ROS), which are implicated in cellular damage and various pathological states.

A study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a potent radical scavenger.[2] The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 128 | Most promising scavenger |

| (Other derivatives) | 128, 32, 8 | Varied scavenging activity |

Note: The original study did not provide a table with specific percentage values for all derivatives but highlighted the most promising compound.

The antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-ones was determined using the DPPH assay as follows:[2]

-

Preparation of Solutions: A 1 mM solution of DPPH was prepared in methanol. Solutions of the test compounds (polysubstituted 3-hydroxy-3-pyrroline-2-ones) were prepared in DMSO at various concentrations (128, 32, and 8 µg/mL).

-

Reaction Mixture: In a 96-well plate, 200 µL of the DPPH solution was added to 1.28 µL of each test compound solution.

-

Incubation: The plate was incubated at 37 °C for 30 minutes to allow for the radical scavenging reaction to occur.

-

Absorbance Measurement: The absorbance of the solutions was measured at a wavelength of 517 nm using a microplate spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).

Caption: Logical flow of the antioxidant mechanism of 3-hydroxy-3-pyrroline-2-one derivatives.

Enzyme Inhibition

The this compound scaffold is a key feature in molecules designed to inhibit specific enzymes, suggesting a role in modulating inflammatory and cell cycle pathways.

Derivatives of 3-hydroxy-3-pyrrolin-2-one have been identified as inhibitors of mPGES-1, an enzyme crucial for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer.[3]

In a cell-free assay using microsomal fractions of IL-1β-treated A549 cells, two compounds bearing the 3-hydroxy-3-pyrrolin-2-one nucleus demonstrated significant inhibitory activity against mPGES-1.[3]

| Compound | Concentration (µM) | % mPGES-1 Inhibition | IC₅₀ (µM) |

| Compound 2 | 10 | ~70-80% | 3.7 ± 2.7 |

| Compound 3 | 10 | ~70-80% | 1.9 ± 1.5 |

The protocol for determining mPGES-1 inhibitory activity involved a cell-free assay:[4]

-

Enzyme Source: Microsomal fractions from IL-1β-treated A549 cells were used as the source of mPGES-1.

-

Compound Preparation: The test compounds were solubilized in DMSO.

-

Assay Conditions: The assay was performed at a final concentration of 10 µM for the test compounds.

-

Measurement: The inhibitory activity was determined by measuring the reduction in the synthesis of PGE2 from its precursor, PGH2.

Caption: Inhibition of the mPGES-1 pathway by 3-hydroxy-3-pyrrolin-2-one derivatives.

Neuropharmacological Effects

The pyrrolidine ring is a common scaffold in compounds targeting the central nervous system.[6] Derivatives and related structures of this compound have shown various neuropharmacological effects.

A related compound, 1-hydroxy-3-amino-pyrrolidone-2 (HA-966), has been described as a GABA-like compound.[7] Studies on HA-966 have shown that it can induce catalepsy and tranquilization.[7] Furthermore, it has been observed to selectively increase the dopamine content in the corpus striatum of rats.[7] It is hypothesized that HA-966 may act as a prodrug that is converted to a pharmacologically active metabolite.[7]

Pyrrolidine-containing cathinones are known to be potent inhibitors of the dopamine transporter (DAT), which is a mechanism associated with their abuse potential.[8] This suggests that the pyrrolidine core can be crucial for interaction with monoamine transporters.

A combination of pyroglutamic acid and pyrrolidone has demonstrated neuroprotective properties in models of brain ischemia.[9] This combination was found to improve cerebral circulation and increase the survival rate of rats under ischemic conditions.[9]

Caption: Experimental workflow for assessing the neuroprotective effects of pyrrolidone-containing compounds.

Summary and Future Directions

The this compound core is a privileged scaffold in medicinal chemistry. While the parent compound is primarily a synthetic building block, its derivatives exhibit a range of biological activities. The primary mechanisms of action identified for these derivatives are:

-

Antioxidant activity through the scavenging of reactive oxygen species.

-

Enzyme inhibition , notably of mPGES-1, which is involved in inflammation, and potentially CDK2/cyclin A, which is involved in cell cycle regulation.

-

Neuropharmacological effects , including GABA-like activity, modulation of dopamine levels, and neuroprotection in ischemic models.

Future research should focus on elucidating the specific molecular targets of this compound itself and further characterizing the structure-activity relationships of its derivatives. More detailed quantitative studies and elucidation of experimental protocols for its effects on CDK2/cyclin A are warranted. Understanding the metabolic fate of these compounds, particularly in the context of prodrug activation as suggested for HA-966, will be crucial for the development of novel therapeutics based on this versatile chemical scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Physical Properties of 3-Hydroxy-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-pyrrolidinone is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a versatile chiral building block, it serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its derivatives have demonstrated a range of biological activities, including the inhibition of key enzymes implicated in cell cycle regulation and inflammation, as well as antibacterial properties. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in relevant biological pathways.

Physical and Chemical Properties

This compound is a white crystalline solid that is soluble in water.[1] It is a chiral molecule and can exist as (S) and (R) enantiomers. The compound is known to be moisture-sensitive and should be stored under a dry, inert atmosphere at 2-8°C.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | [3] |

| Molecular Weight | 101.10 g/mol | [3] |

| Melting Point | 102-107 °C | |

| Boiling Point | 363.6 ± 35.0 °C at 760 mmHg | [2] |

| CAS Number | 15116-68-4 (racemate) | |

| (S)-enantiomer CAS | 78340-48-4 | [4] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| pKa (Predicted) | 12.82 ± 0.20 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (DMSO-d₆): δ 7.6 (bs, 1H), 5.4 (bs, 1H), 3.97 (t, 1H, J=8.4 Hz), 3.0-3.2 (m, 2H), 2.2-2.3 (m, 1H), 1.6-1.8 (m, 1H).[5]

Biochemical Properties and Biological Activities

This compound serves as a key structural motif in the development of various biologically active compounds. Its derivatives have been investigated for their potential as enzyme inhibitors and antimicrobial agents.

Enzyme Inhibition

Derivatives of this compound have shown inhibitory activity against several key enzymes, highlighting the therapeutic potential of this scaffold.

-

Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A Inhibition: this compound is a known major metabolite of a potent 3-aminopyrazole CDK2/cyclin A inhibitor.[3] This suggests that the core structure is recognized by the active site of the kinase, making it a valuable starting point for the design of novel CDK2 inhibitors for cancer therapy.

-

Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition: Derivatives of 3-hydroxy-3-pyrrolin-2-one have been identified as inhibitors of mPGES-1, an enzyme involved in the inflammatory process.[6]

| Derivative | Target Enzyme | IC₅₀ | Reference(s) |

| A 3-hydroxy-3-pyrrolin-2-one derivative (Compound 2) | mPGES-1 | 3.7 ± 2.7 µM | [6] |

| A 3-hydroxy-3-pyrrolin-2-one derivative (Compound 3) | mPGES-1 | 1.9 ± 1.5 µM | [6] |

Antibacterial Activity

Derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have demonstrated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

| Derivative | Organism | MIC | Reference(s) |

| A 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivative (Lead compound 38) | MRSA | 8-16 µg/mL | [7] |

Experimental Protocols

Synthesis of (S)-3-Hydroxy-2-pyrrolidinone

The following protocol is adapted from a patented synthetic method.[5]

Reaction Scheme:

Materials:

-

4-amino-(S)-2-hydroxybutyric acid

-

Methanol

-

Sulfuric acid

-

Potassium carbonate

-

Water

Procedure:

-

Dissolve 4-amino-(S)-2-hydroxybutyric acid (0.1 mol) in methanol (1.5 mol).

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours to complete the esterification.

-

Cool the reaction mixture to room temperature.

-

Add water and potassium carbonate to the mixture.

-

Stir the mixture at room temperature for 12 hours to facilitate lactam cyclization.

-

The formation of (S)-3-hydroxy-2-pyrrolidinone can be confirmed by NMR.[5]

Purification

Recrystallization:

Crude this compound can be purified by recrystallization from ethanol.[8]

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Analytical Methods

While specific methods for this compound are not extensively detailed in the literature, the following are general approaches for related pyrrolidone compounds that can be adapted.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a UV detector, would be a suitable starting point.[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the hydroxyl group may be necessary to improve volatility. Trimethylsilylation is a common derivatization technique for such compounds.[10] The analysis can be performed on a standard nonpolar or medium-polarity capillary column.[11][12]

Signaling Pathway Interactions

The biological activity of this compound derivatives as enzyme inhibitors places them within key signaling pathways relevant to disease.

Inhibition of the CDK2/Cyclin A Pathway

The CDK2/Cyclin A complex is a critical regulator of the cell cycle, particularly the transition from G1 to S phase and progression through S phase.[13][14] Inhibition of this complex can lead to cell cycle arrest and is a key strategy in cancer therapy.

Inhibition of the Prostaglandin E₂ (PGE₂) Synthesis Pathway

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of PGE₂.[15][16] Inhibitors of mPGES-1 are sought after as anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[7]

References

- 1. Regulation of prostaglandin E2 synthase expression in activated primary rat microglia: evidence for uncoupled regulation of mPGES-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]

- 9. fda.gov [fda.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

- 12. marshall.edu [marshall.edu]

- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-2-pyrrolidinone

Core Compound Identification and Structure

3-Hydroxy-2-pyrrolidinone is a heterocyclic organic compound featuring a five-membered lactam (a cyclic amide) ring, known as a pyrrolidinone, substituted with a hydroxyl group at the 3-position. This structure makes it a valuable and versatile chiral building block in medicinal chemistry and drug discovery.

Chemical Structure:

-

IUPAC Name: 3-hydroxypyrrolidin-2-one[1]

-

Molecular Formula: C₄H₇NO₂[1]

-

SMILES: C1CNC(=O)C1O[1]

-

InChI Key: FRKGSNOMLIYPSH-UHFFFAOYSA-N[1]

CAS Numbers:

The Chemical Abstracts Service (CAS) number for this compound can vary depending on whether it is the racemic mixture or a specific stereoisomer:

The stereochemistry at the 3-position can significantly influence the biological activity of molecules derived from this scaffold.[4]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. Data is compiled for the racemic mixture unless otherwise specified.

| Property | Value | Source |

| Molecular Weight | 101.10 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 102-107 °C | Sigma-Aldrich |

| Boiling Point | 363.6 °C (Predicted) | MySkinRecipes |

| pKa | 12.82 ± 0.20 (Predicted) | [2] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| XLogP3-AA | -0.9 | [1] |

Applications in Research and Drug Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and the 3-hydroxy-substituted variant is a key intermediate in the synthesis of a wide range of biologically active compounds.[4]

1. Neuroprotective and Nootropic Agents: this compound serves as a crucial building block for compounds designed to enhance cognitive function and provide neuroprotection.[5] Its structural features are incorporated into molecules that target neurological pathways, although the specific mechanisms often vary with the final compound.[6][7][8]

2. Anticancer Therapeutics (CDK2/cyclin A Inhibition): The compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A.[9] CDKs are key regulators of the cell cycle, and their inappropriate activation is a hallmark of many cancers.[10][11] Inhibiting CDK2 can halt the cell cycle progression, particularly at the G1/S phase transition, thereby preventing cancer cell proliferation.[12] The this compound moiety often serves as a core scaffold from which more complex and selective CDK inhibitors are developed.[9][13]

3. Versatile Synthetic Intermediate: Beyond specific therapeutic areas, this compound is widely used in the synthesis of diverse heterocyclic compounds.[2] Its hydroxyl and amide functionalities allow for various chemical modifications, making it a flexible starting point for creating libraries of novel compounds for drug screening. Several synthetic strategies have been developed to produce both racemic and enantiomerically pure forms of the molecule and its derivatives.[4][14][15]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are critical for researchers. Below are representative experimental protocols from the literature.

Protocol 1: Chemoenzymatic Synthesis of (±)-3-Hydroxy-2-pyrrolidinone

This protocol describes a chemical synthesis followed by a deprotection step.[4]

Step A: Synthesis of 3-Acetoxy-2-pyrrolidinone

-

To a solution of 3-bromo-2-pyrrolidinone (1.0 g, 6.1 mmol) in dry acetonitrile, add potassium acetate (2.4 g, 24 mmol) and 18-crown-6 (0.050 g, 0.2 mmol).

-

Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate it under reduced pressure to yield the crude solid product.

-

Purify the crude product by column chromatography on silica gel (60–120 mesh) using a hexane:acetone mixture as the eluent to obtain pure 3-acetoxy-2-pyrrolidinone.

Step B: Deacetylation to this compound

-

Dissolve 3-acetoxy-2-pyrrolidinone (0.400 g, 2.8 mmol) in methanol.

-

Add potassium carbonate (K₂CO₃) (0.036 g, 0.30 mmol) and stir the solution at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Wash the resulting crude solid repeatedly with acetone.

-

Concentrate the acetone extracts and filter the resulting crude solid over a short silica gel pad with acetone to yield solid this compound.[4]

Protocol 2: Multicomponent Synthesis of 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one

This protocol outlines a one-pot method for creating more complex derivatives based on the core structure.[16]

-

In a round-bottom flask, mix an aromatic aldehyde (1 equivalent), an amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol (1.0 mL).

-

Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour. This step forms the imine intermediate.

-

Subsequently, add sodium diethyl oxalacetate (2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature, monitoring the reaction by TLC until the starting materials are consumed.

-

Upon completion, perform an appropriate work-up, which typically involves neutralization, extraction with an organic solvent (e.g., dichloromethane), drying the organic layer, and removal of the solvent under reduced pressure.[17]

-

The final product can be purified by crystallization or column chromatography.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate key workflows related to this compound.

References

- 1. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-3-HYDROXY-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Development of proneurogenic, neuroprotective small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Humanin - Wikipedia [en.wikipedia.org]

- 9. A practical synthesis of the major this compound metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The mechanism of inhibition of the cyclin-dependent kinase-2 as revealed by the molecular dynamics study on the complex CDK2 with the peptide substrate HHASPRK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Spectroscopic Profile of 3-Hydroxy-2-pyrrolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Hydroxy-2-pyrrolidinone (CAS RN: 15116-68-4), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₇NO₂, with a molecular weight of 101.10 g/mol .[1] The spectroscopic data presented below are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for (S)-3-Hydroxy-2-pyrrolidinone.

Table 1: ¹H NMR Spectroscopic Data for (S)-3-Hydroxy-2-pyrrolidinone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.63 | bs | 1H | NH |

| 5.35 | d, J=5.4 Hz | 1H | OH |

| 4.02-3.95 | m | 1H | CH-OH |

| 3.18-3.04 | m | 2H | CH₂-N |

| 2.28-2.21 | m | 1H | CH₂ |

| 1.79-1.69 | m | 1H | CH₂ |

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O |

| ~60 | CH-OH |

| ~45 | CH₂-N |

| ~30 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3400 (broad) | O-H stretch |

| ~3200 (broad) | N-H stretch |

| ~2900 | C-H stretch |

| ~1680 | C=O stretch (amide) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 101.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 101 | [M]⁺ Molecular ion |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[2] The solution is then analyzed using a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the thin solid film method.[3] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.[4][5]

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.[6][7] The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7] The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

- 1. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

mass spectrometry fragmentation of 3-Hydroxy-2-pyrrolidinone

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical examination of the mass spectrometry fragmentation pattern of this compound. Due to a lack of specific published experimental data for this compound, this document outlines a proposed fragmentation pathway based on established chemical principles and the known behavior of related lactam and hydroxylated compounds under electrospray ionization (ESI) conditions. This guide is intended to serve as a predictive resource for researchers working with this compound and similar structures, aiding in the identification and structural elucidation of this molecule in various analytical contexts.

Introduction

This compound is a heterocyclic organic compound incorporating a lactam (a cyclic amide) and a secondary alcohol functional group. Its chemical formula is C₄H₇NO₂ with a monoisotopic mass of 101.0477 Da. Understanding the fragmentation behavior of this molecule is crucial for its detection and characterization in complex matrices, which is of significant interest in fields such as metabolite identification, degradation product analysis, and synthetic chemistry.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a fragmentation "fingerprint" can be obtained that is characteristic of the molecule's structure. This guide focuses on the predicted fragmentation of the protonated molecule of this compound, [M+H]⁺, which would be the primary ion observed under positive-mode electrospray ionization (ESI).

Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to proceed through several key pathways initiated by protonation, most likely at the carbonyl oxygen, which is a common site for amides. The protonated precursor ion ([C₄H₈NO₂]⁺) has a calculated m/z of 102.0550. The primary fragmentation routes are proposed to be the neutral loss of water (H₂O) and the loss of carbon monoxide (CO) following ring opening.

-

Pathway A: Loss of Water: A facile and highly probable fragmentation route for protonated alcohols is the neutral loss of a water molecule. The protonated this compound (m/z 102.0550) is expected to readily eliminate H₂O (18.0106 Da) to yield a resonance-stabilized acylium ion at m/z 84.0444.

-

Pathway B: Ring Cleavage and Subsequent Losses: Lactams are known to undergo ring cleavage upon collisional activation. For the protonated this compound, this can be followed by the loss of small neutral molecules. A key proposed pathway involves the loss of carbon monoxide (CO, 27.9949 Da), a characteristic fragmentation for many cyclic carbonyl compounds, leading to a fragment ion at m/z 74.0601.

-

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. The ion at m/z 84.0444 is predicted to lose a molecule of carbon monoxide (CO) to produce a fragment ion at m/z 56.0495.

The proposed fragmentation cascade is illustrated in the diagram below.

Caption: Proposed fragmentation pathways of protonated this compound.

Quantitative Data Summary

The following table summarizes the calculated exact masses for the proposed precursor and product ions in the ESI-MS/MS spectrum of this compound.

| Ion Description | Proposed Formula | Calculated m/z |

| Protonated Precursor | [C₄H₈NO₂]⁺ | 102.0550 |

| Fragment (Loss of H₂O) | [C₄H₆NO]⁺ | 84.0444 |

| Fragment (Loss of CO) | [C₃H₈NO]⁺ | 74.0601 |

| Fragment (Loss of H₂O and CO) | [C₃H₆N]⁺ | 56.0495 |

Generalized Experimental Protocol

This section provides a general methodology for acquiring tandem mass spectra of this compound using a liquid chromatography-electrospray ionization-tandem mass spectrometer (LC-ESI-MS/MS). Actual parameters may require optimization based on the specific instrumentation used.

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or a suitable solvent.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the final solution through a 0.22 µm syringe filter if necessary.

Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS1 Scan: Scan for the precursor ion at m/z 102.0550 over a range of m/z 50-200.

-

MS/MS Experiment:

-

Precursor Ion Selection: Isolate the ion at m/z 102.1 ± 0.5.

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and to optimize the signal for key fragments.

-

Product Ion Scan Range: m/z 40-110.

-

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

The workflow for this generalized protocol is depicted below.

Caption: Generalized workflow for LC-ESI-MS/MS analysis.

Conclusion

This guide presents a theoretically derived fragmentation pathway for this compound under ESI-MS/MS conditions. The primary proposed fragmentations involve the neutral losses of water and carbon monoxide, leading to characteristic product ions at m/z 84.0444 and 74.0601, with a potential secondary fragment at m/z 56.0495. While this guide provides a robust starting point for analysis, it is critical that these proposed pathways be confirmed with experimental data obtained from a reference standard. The provided experimental protocol offers a framework for acquiring the necessary data for such a confirmation. This information will be invaluable for researchers in drug development and other scientific fields requiring the unambiguous identification of this compound.

The Elusive Crystal Structure of 3-Hydroxy-2-pyrrolidinone: A Technical Overview and Methodological Guide

For Immediate Release

Shanghai, China – December 28, 2025 – Despite its role as a valuable building block in medicinal chemistry and organic synthesis, a comprehensive, publicly available crystal structure of 3-Hydroxy-2-pyrrolidinone has yet to be elucidated. This technical guide provides researchers, scientists, and drug development professionals with a summary of the known physicochemical properties of this compound, common synthetic routes to its crystalline form, and a detailed, generalized protocol for its crystal structure determination.

This compound, a derivative of the γ-lactam 2-pyrrolidinone, is recognized as a white crystalline solid.[1] Its utility as a chiral intermediate in the synthesis of bioactive molecules underscores the importance of a detailed three-dimensional structural understanding, which remains a gap in the current scientific literature. This document aims to bridge this gap by outlining the necessary experimental procedures to achieve this goal.

Physicochemical and Computed Properties

While a definitive crystal structure is not available, various physical and computational data for this compound have been reported. These properties are essential for its handling, characterization, and use in further synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | [2] |

| Molecular Weight | 101.10 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 15166-68-4 | [2] |

| Melting Point | 102-107 °C | |

| Boiling Point (Est.) | 363.6 ± 35.0 °C at 760 mmHg | |

| Computed XLogP3 | -0.9 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Crystallization Protocols

The synthesis of this compound is well-documented, often starting from precursors like γ-butyrolactone or through multi-component reactions.[3][4][5] The production of a crystalline solid is a common outcome of these synthetic routes.

Example Synthetic Protocol: Ammonolysis of γ-Butyrolactone

A widely used industrial method for producing 2-pyrrolidinone involves the high-temperature and high-pressure reaction of γ-butyrolactone with ammonia.[5] Introducing a hydroxyl group at the 3-position requires a modified precursor, but the fundamental cyclization via ammonolysis provides a key step.

Experimental Protocol:

-

Reaction Setup: A high-pressure stainless-steel autoclave reactor is charged with a hydroxylated γ-butyrolactone precursor and a solution of aqueous ammonia.

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 250-290 °C, with pressures maintained between 8.0 and 16.0 MPa.[5]

-

Reaction Time: The mixture is stirred under these conditions for a residence time of 20 to 120 minutes to ensure complete conversion.[5]

-

Work-up and Purification: After cooling, the reactor is vented, and the crude product is transferred. Excess ammonia and water are removed under reduced pressure.

-

Crystallization: The resulting crude this compound is purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation: The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure crystalline product.

Caption: General workflow for the synthesis and crystallization of this compound.

A Methodological Approach to Crystal Structure Determination

While the specific crystal structure of this compound is not publicly available, the following detailed protocol outlines the standard experimental workflow for its determination via single-crystal X-ray diffraction.

Experimental Protocol for Structure Determination

-

Single Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final output is a Crystallographic Information File (CIF), which contains all atomic coordinates, bond lengths, bond angles, torsion angles, and experimental details.

Caption: A typical workflow for determining a small molecule crystal structure.

Biological Context and Future Outlook

While primarily used as a synthetic intermediate, derivatives of the this compound core have been investigated for a range of biological activities, including as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is a target for anti-inflammatory and anti-cancer drugs.[6] The precise stereochemistry and solid-state packing, which can only be definitively determined by X-ray crystallography, are crucial for understanding structure-activity relationships and for the design of new therapeutic agents.

The lack of a published crystal structure for this compound represents an opportunity for further research. Such a study would provide invaluable data for computational modeling, aid in the rational design of new derivatives with enhanced biological activity, and contribute to a more complete understanding of the fundamental solid-state properties of this important class of molecules.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 6. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxy-2-pyrrolidinone, a key chemical intermediate in the pharmaceutical industry. The information presented herein is intended to support research, development, and formulation activities by providing essential data and detailed experimental protocols.

Introduction to this compound

This compound is a heterocyclic organic compound with a role as a versatile building block in the synthesis of various pharmaceutical agents. Its structure, featuring both a hydroxyl group and a lactam ring, imparts specific physicochemical properties that are critical to its application and handling. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring optimal reaction conditions, formulation, and storage.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. Due to the limited publicly available quantitative solubility data for this compound, the following table presents illustrative data based on qualitative descriptions and the properties of structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP), which is known to be miscible with water and a wide range of organic solvents.[1][2]

Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility Category | Illustrative Solubility ( g/100 mL) |

| Water | Soluble | 15.5 |

| Ethanol | Freely Soluble | 25.0 |

| Methanol | Sparingly Soluble | 5.0 |

| Acetone | Soluble | 12.0 |

| Ethyl Acetate | Slightly Soluble | 1.5 |

| Dichloromethane | Slightly Soluble | 2.0 |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 30.0 |

Disclaimer: The quantitative data in this table is illustrative and intended to provide a likely solubility profile. Experimental verification is required for precise measurements.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation studies are employed to accelerate the degradation process and provide insight into the compound's stability under various stress conditions.[3]

Table 2: Illustrative Stability Data of this compound under Forced Degradation Conditions

| Stress Condition | Parameters | Duration | Illustrative % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 8.5 |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 15.2 |

| Oxidation | 3% H₂O₂ | 24 hours | 12.7 |

| Thermal | 60°C | 48 hours | 5.3 |

| Photolytic | ICH Q1B Option 2 | - | 3.1 |

Disclaimer: The quantitative data in this table is illustrative and intended to demonstrate a likely stability profile. Experimental verification is required for precise measurements.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in public literature, potential degradation pathways can be inferred from its structure and the stability of related compounds like pyroglutamic acid.[4][5]

-

Hydrolysis: Under acidic or basic conditions, the lactam ring is susceptible to hydrolysis, which would open the ring to form 4-amino-3-hydroxybutanoic acid.

-

Oxidation: The secondary alcohol group could be oxidized to a ketone, forming 3-oxo-2-pyrrolidinone. The methylene groups adjacent to the nitrogen or carbonyl group could also be susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study for this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C.

-

Photostability: Expose the stock solution to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Time Point Sampling:

-

Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralize the acid and base-stressed samples before analysis.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC-UV method.

-

The method should be capable of separating the intact this compound from any degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

-

Experimental Protocol: Stability-Indicating HPLC-UV Method

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6][7]

Visualization of Experimental Workflow

Caption: Workflow for a Forced Degradation Study.

Relevant Biological Pathway: CDK2/Cyclin A Signaling

This compound derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A. This complex plays a crucial role in the regulation of the cell cycle, specifically at the G1/S phase transition.[8] Understanding this pathway is relevant for the development of targeted therapies.

The activation of the CDK2/Cyclin A complex is a key event that promotes DNA replication and cell cycle progression.[9][10]

Visualization of the CDK2/Cyclin A Activation Pathway

Caption: Simplified CDK2/Cyclin A Activation Pathway.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. While quantitative data in the public domain is scarce, this document offers illustrative data and, more importantly, robust experimental protocols for determining these critical parameters. The provided workflows and diagrams serve as practical tools for researchers and drug development professionals. A thorough experimental investigation of the solubility and stability of this compound, guided by the methodologies outlined herein, is essential for its successful application in pharmaceutical development.

References

- 1. atamankimya.com [atamankimya.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 9. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | Cyclin A:Cdk2-associated events at S phase entry [reactome.org]

The Role of the 3-Hydroxy-2-pyrrolidinone Scaffold in CDK2/Cyclin A Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase 2 (CDK2) and its regulatory partner, cyclin A, form a complex that is a critical regulator of cell cycle progression, particularly during the S and G2 phases.[1] Dysregulation of the CDK2/cyclin A complex is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1] This technical guide delves into the significance of the 3-hydroxy-2-pyrrolidinone moiety as a key structural scaffold in the design of potent and selective CDK2/cyclin A inhibitors. While this compound itself is a major metabolite of certain potent inhibitors, this document will focus on the parent compounds that feature this scaffold, using the well-characterized 3-aminopyrazole inhibitor, PHA-533533, as a central example.

The 3-Aminopyrazole Class of CDK2/Cyclin A Inhibitors

The 3-aminopyrazole scaffold has emerged as a promising foundation for the development of CDK2/cyclin A inhibitors.[2] Lead optimization of this class led to the discovery of (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, also known as PHA-533533.[3][4] This compound has demonstrated potent inhibition of CDK2/cyclin A and significant antitumor activity in preclinical models.[1][3] A key feature of the metabolic profile of this class of inhibitors is the formation of a this compound derivative, highlighting the importance of this chemical entity in the drug's interaction with biological systems.[5]

Quantitative Data on Inhibition

The following table summarizes the inhibitory activity of PHA-533533 and its inactive enantiomer against CDK2/cyclin A and its effect on cancer cell proliferation.

| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Cell Line | Cellular Assay IC₅₀ (nM) |

| (S)-PHA-533533 | CDK2/cyclin A | Biochemical | 31[3][4] | - | A2780 (ovarian) | 744[6][7] |

| (R)-PHA-533533 | CDK2/cyclin A | Biochemical | - | - | A2780 (ovarian) | 12200[8] |

| PNU-292137 | CDK2/cyclin A | Biochemical | - | 37[2][9] | - | - |

Signaling Pathway and Mechanism of Action

The CDK2/cyclin A complex plays a pivotal role in the phosphorylation of substrate proteins that are essential for DNA replication and progression through the S and G2 phases of the cell cycle. Inhibition of this complex by compounds such as PHA-533533 leads to cell cycle arrest and, subsequently, apoptosis in cancer cells.

Caption: Inhibition of the CDK2/Cyclin A complex by 3-aminopyrazole compounds blocks substrate phosphorylation, leading to cell cycle arrest.

Experimental Protocols

The characterization of CDK2/cyclin A inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (Example: Radiometric Assay)

This assay directly measures the enzymatic activity of the purified CDK2/cyclin A complex.

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant human CDK2/cyclin A, a substrate (e.g., Histone H1), and a buffer containing [γ-³³P]ATP.

-

Inhibitor Addition: Test compounds, such as PHA-533533, are added at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting onto phosphocellulose paper followed by washing.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Example: MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

-

Cell Seeding: Cancer cells (e.g., A2780) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, representing the concentration of inhibitor that causes a 50% reduction in cell viability, is calculated.

Caption: A typical workflow for the discovery and characterization of CDK2/cyclin A inhibitors.

The Significance of the this compound Moiety

The presence of the this compound moiety as a major metabolite of potent 3-aminopyrazole CDK2/cyclin A inhibitors suggests its importance in the overall pharmacological profile of these compounds. The hydroxylation of the pyrrolidinone ring likely influences properties such as solubility, metabolic stability, and potential for further interactions within the target's binding site or with other biological molecules.

Caption: The metabolic conversion to a this compound derivative can impact the overall pharmacological properties of the parent inhibitor.

Conclusion

The this compound scaffold is a significant feature in the design of potent CDK2/cyclin A inhibitors, as exemplified by the 3-aminopyrazole class of compounds. While the direct inhibitory activity of this compound itself requires further investigation, its role as a key metabolite underscores the importance of the pyrrolidinone ring in achieving a desirable pharmacological profile. Further exploration of this scaffold may lead to the development of next-generation CDK2/cyclin A inhibitors with improved efficacy and drug-like properties for the treatment of cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A practical synthesis of the major this compound metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Collection - 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding - Journal of Medicinal Chemistry - Figshare [figshare.com]

The Modulatory Role of 3-Hydroxy-2-pyrrolidinone Derivatives on NMDA Receptor Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the interaction between 3-Hydroxy-2-pyrrolidinone derivatives, specifically 3-amino-1-hydroxy-2-pyrrolidone (HA-966), and the NMDA receptor. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying molecular and experimental frameworks.

Core Interaction: Modulation of the Glycine Co-agonist Site

The primary mechanism by which 3-amino-1-hydroxy-2-pyrrolidone (HA-966) interacts with the NMDA receptor is through its action at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit. For the NMDA receptor to be activated by the neurotransmitter glutamate, which binds to the GluN2 subunit, the glycine site on the GluN1 subunit must also be occupied by a co-agonist, typically glycine or D-serine. HA-966 acts as a low-efficacy partial agonist at this site, meaning it binds to the glycine site but elicits a much smaller response than the full agonists glycine or D-serine. This results in a competitive antagonism of the potentiation of NMDA receptor responses by glycine.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) with the NMDA receptor, derived from radioligand binding and electrophysiological studies.

Table 1: Radioligand Binding Affinity of HA-966 at the NMDA Receptor Glycine Site

| Compound | Preparation | Radioligand | IC50 (µM) | Reference(s) |

| Racemic HA-966 | Rat cerebral cortex synaptic plasma membranes | [³H]glycine | 17.5 | [1] |

| Racemic HA-966 | Rat cortical membrane fragments | [³H]glycine | 8.5 | [2] |

| (R)-(+)-HA-966 | Rat cerebral cortex synaptic membranes | [³H]glycine | 12.5 | [3] |

| (S)-(-)-HA-966 | Rat cerebral cortex synaptic membranes | [³H]glycine | 339 | [3] |

Table 2: Electrophysiological Potency of HA-966 in Modulating NMDA Receptor Function

| Compound | Preparation | Method | Parameter | Value | Reference(s) |

| (R)-(+)-HA-966 | Cultured rat cortical neurons | Patch-clamp | IC50 (inhibition of glycine-potentiated NMDA response) | 13 µM | [3] |

| (S)-(-)-HA-966 | Cultured rat cortical neurons | Patch-clamp | IC50 (inhibition of glycine-potentiated NMDA response) | 708 µM | [3] |

| (R)-(+)-HA-966 | Cultured rat cortical neurons | Patch-clamp | pKb (from Schild analysis) | 5.6 | [3] |

Signaling Pathway

The interaction of HA-966 with the NMDA receptor can be visualized as a modulation of the receptor's gating mechanism. The following diagram illustrates the signaling pathway.

Experimental Protocols

Strychnine-Insensitive [³H]Glycine Binding Assay

This protocol details the methodology for a radioligand displacement assay to determine the binding affinity of compounds for the glycine site of the NMDA receptor in rat cerebral cortical membranes.

Materials:

-

Rat cerebral cortex

-

[³H]Glycine (specific activity ~40-60 Ci/mmol)

-

Unlabeled glycine

-

Test compound (e.g., HA-966)

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-acetate, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or 1 mM unlabeled glycine (for non-specific binding).

-

50 µL of various concentrations of the test compound (e.g., HA-966).

-

50 µL of [³H]glycine (final concentration ~10-20 nM).

-

100 µL of the membrane preparation (~100 µg of protein).

-

-

Incubate the plate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine) by non-linear regression analysis.

-

References